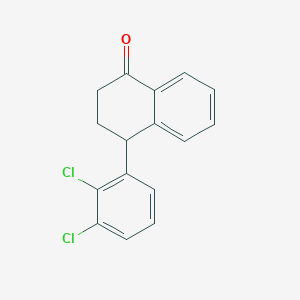
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C16H12Cl2O and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been found to interact with various targets such as cdk2 inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit multiple targets of sars cov-2 .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Compounds with similar structures have shown potential to inhibit cell growth .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
生物活性
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, with the molecular formula C16H12Cl2O, is a compound of significant interest in medicinal chemistry due to its structural similarity to various pharmacologically active agents. This compound serves as an intermediate in the synthesis of sertraline, a widely used antidepressant. The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.
- Molecular Weight : 291.17 g/mol
- IUPAC Name : 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
- CAS Number : 152448-80-1
- SMILES Notation : Clc1ccc(cc1Cl)C2CCC(=O)c3ccccc23
Synthesis
The synthesis of this compound typically involves the reaction of 1-naphthol with 1,2-dichlorobenzene in the presence of anhydrous aluminum chloride as a catalyst. The process results in a yield of approximately 73.4% after purification through crystallization .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the range of 28.8 to 124.6 µM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Molecular docking studies suggest that this compound interacts with various protein kinases that are crucial for cancer cell survival and proliferation . Notably, it has shown affinity for kinases like EGFR and MEK1, which are often overexpressed in certain cancers.
Table 2: Binding Affinities to Protein Kinases
Study on Antiproliferative Effects
In a recent study published in MDPI, researchers synthesized novel derivatives based on the structure of this compound and evaluated their antiproliferative activity. The study found that modifications to the phenylene core significantly enhanced the cytotoxicity against MCF-7 and HT-29 cells compared to earlier analogs .
Sertraline Synthesis and Implications
As an intermediate in the synthesis of sertraline hydrochloride, this compound plays an indirect role in treating depression and anxiety disorders by inhibiting synaptosomal serotonin uptake . The biological relevance of this pathway underscores its importance beyond just anticancer properties.
科学的研究の応用
Pharmacological Applications
- Antidepressant Research :
- Cancer Research :
-
Antiviral Activity :
- Preliminary research indicates that this compound may inhibit targets associated with SARS-CoV-2, suggesting potential applications in antiviral drug development.
Biochemical Mechanisms
The mechanisms of action for this compound are still under investigation. However, its structural similarity to other pharmacologically active compounds suggests interactions with:
- Enzymatic Targets : Potential inhibition of enzymes involved in cancer progression.
- Receptor Binding : Possible binding to serotonin receptors that mediate mood regulation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated enhanced serotonin reuptake inhibition compared to control compounds. |
| Study B | Anticancer Activity | Showed significant reduction in cell proliferation in breast cancer cell lines. |
| Study C | Antiviral Potential | Indicated inhibitory effects on viral replication in vitro against SARS-CoV-2. |
特性
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-3-6-13(16(14)18)11-8-9-15(19)12-5-2-1-4-10(11)12/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGFYNUBMDREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569149 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152448-80-1 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













